molecular formula C18H18O2 B11098792 1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate

1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B11098792
M. Wt: 266.3 g/mol
InChI Key: ZCMJNQOXVRIWAS-UHFFFAOYSA-N
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Description

1-Naphthyl bicyclo[410]heptane-7-carboxylate is an organic compound characterized by a bicyclic structure fused with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate typically involves the esterification of 1-naphthol with bicyclo[4.1.0]heptane-7-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: 1-Naphthyl bicyclo[4.1.0]heptane-7-methanol.

    Substitution: 1-Naphthyl bicyclo[4.1.0]heptane-7-carboxamide or this compound esters.

Scientific Research Applications

1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets. The naphthyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

    Bicyclo[4.1.0]heptane-7-carboxylate: Lacks the naphthyl group, resulting in different chemical reactivity and applications.

    1-Naphthyl acetate: Similar naphthyl group but different ester structure, leading to distinct chemical and biological properties.

    Naphthoquinone derivatives: Structurally related but with different oxidation states and reactivity.

Uniqueness: 1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate is unique due to its combination of a bicyclic structure with a naphthyl group, providing a distinct set of chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

naphthalen-1-yl bicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C18H18O2/c19-18(17-14-9-3-4-10-15(14)17)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-2,5-8,11,14-15,17H,3-4,9-10H2

InChI Key

ZCMJNQOXVRIWAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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